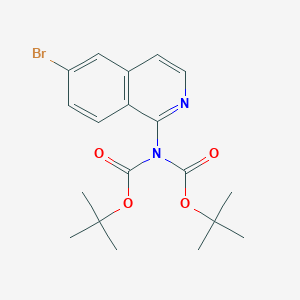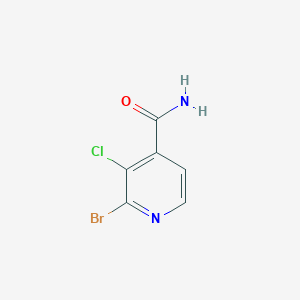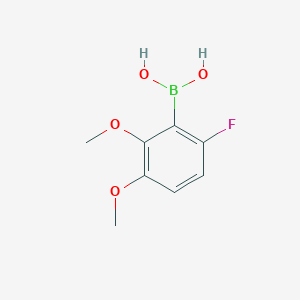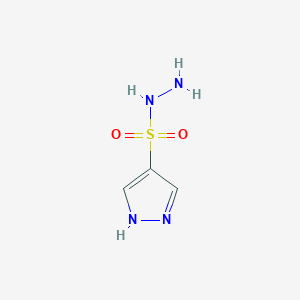
1H-pyrazole-4-sulfonohydrazide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Evaluation in Drug Development
1H-pyrazole-4-sulfonohydrazide derivatives have been extensively studied for their potential in drug development, particularly as inhibitors of cyclooxygenase-2 (COX-2). For instance, a study by Penning et al. (1997) focused on the synthesis and evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives as potent and selective inhibitors of COX-2, leading to the development of celecoxib (Penning et al., 1997).
Catalysis and Synthesis Techniques
Innovative methods for synthesizing pyrazoles have been developed using various catalysts. Yang et al. (2021) described a silicotungstic acid (H4SiW12O40)-catalyzed cyclization method for creating 3,4-disubstituted 1H-pyrazoles. This approach was noted for its regioselectivity and use of an earth-abundant, non-toxic catalyst (Yang et al., 2021).
Zhu et al. (2013) developed a synthesis method for highly substituted 4-sulfonyl-1H-pyrazoles from N-propargylic sulfonylhydrazone derivatives, involving a 1,3-sulfonyl shift (Zhu et al., 2013).
Chemical Properties and Structural Analysis
The structural characteristics and by-products of 1H-pyrazole-4-sulfonohydrazide derivatives have been studied. Ojala et al. (1998) investigated by-products from the preparation of acetone tosylhydrazone, including 1H-pyrazole derivatives, providing insights into their molecular structure (Ojala et al., 1998).
Dragovich et al. (2007) described a method for the regiospecific synthesis of 1H-pyrazoles containing differentiated ester moieties, demonstrating the versatility of these compounds in synthesis (Dragovich et al., 2007).
Applications in Biological Studies and Therapeutics
1H-pyrazole-4-sulfonohydrazide derivatives have shown potential in biological studies and therapeutics:
Mert et al. (2017) synthesized metal complexes of pyrazole-based sulfonamide and evaluated their inhibition on human carbonic anhydrase isozymes, indicating their potential in therapeutic applications (Mert et al., 2017).
Hamada and Abdo (2015) focused on the synthesis of acetoxysulfonamide pyrazole derivatives and their antimicrobial and antioxidant activities, highlighting their bioactive potential (Hamada & Abdo, 2015).
Mécanisme D'action
Target of Action
The primary target of 1H-pyrazole-4-sulfonohydrazide is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and electron transport chain, playing a crucial role in energy production within cells .
Mode of Action
1H-pyrazole-4-sulfonohydrazide interacts with SDH by binding to its active site . This interaction inhibits the enzymatic activity of SDH, disrupting the normal function of the enzyme . The compound’s mode of action is similar to that of thifluzamide, a known SDH inhibitor .
Biochemical Pathways
By inhibiting SDH, 1H-pyrazole-4-sulfonohydrazide disrupts the citric acid cycle and the electron transport chain . These pathways are essential for energy production within cells. Disruption of these pathways can lead to a decrease in ATP production, affecting various cellular processes .
Result of Action
The inhibition of SDH by 1H-pyrazole-4-sulfonohydrazide leads to a disruption in energy production within cells . This disruption can lead to cell death, making the compound effective against organisms that rely on SDH for energy production . For example, the compound has been shown to have antifungal activity against several plant pathogenic fungi .
Orientations Futures
Propriétés
IUPAC Name |
1H-pyrazole-4-sulfonohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O2S/c4-7-10(8,9)3-1-5-6-2-3/h1-2,7H,4H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARHDAYNYYVITG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)S(=O)(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these novel 1H-pyrazole-4-sulfonohydrazide derivatives exert their antifungal activity?
A: The research indicates that these compounds act by inhibiting succinate dehydrogenase (SDH) [], a key enzyme involved in fungal respiration. Specifically, they bind to the active site of SDH, preventing the conversion of succinate to fumarate. This disruption in the respiratory chain leads to a decrease in energy production, ultimately inhibiting fungal growth. For example, compound B6 demonstrated strong inhibition of SDH enzyme activity with an IC50 value of 0.28 μg/mL []. Furthermore, morphological observations showed that compound B6 damaged the mycelium, increased cell membrane permeability, and impacted the mitochondria, all of which are consistent with the disruption of cellular respiration [].
Q2: What structural features of these compounds are important for their antifungal activity?
A: While the specific structure-activity relationship (SAR) is still under investigation, the research highlights the importance of the N'-phenyl-1H-pyrazole-4-sulfonohydrazide scaffold for antifungal activity []. Modifications to this core structure, particularly substitutions on the phenyl ring, are likely to influence the potency and selectivity against different fungal species []. Further research exploring a wider range of structural modifications will provide a more detailed understanding of the SAR and facilitate the development of even more potent and selective antifungal agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



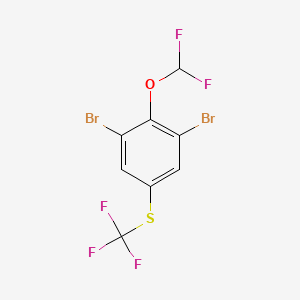
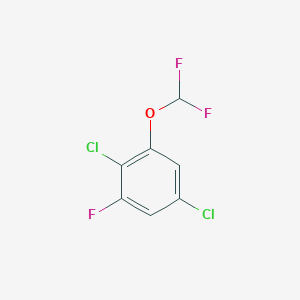
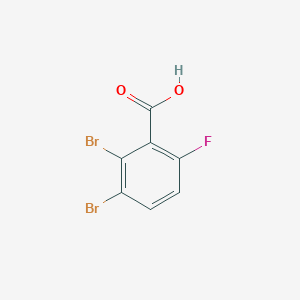

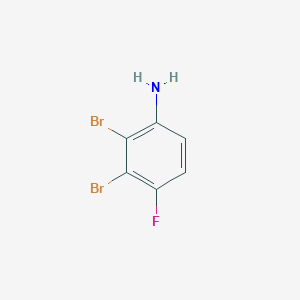
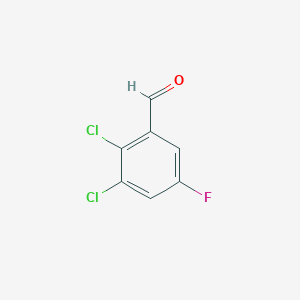
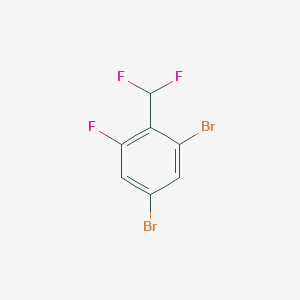
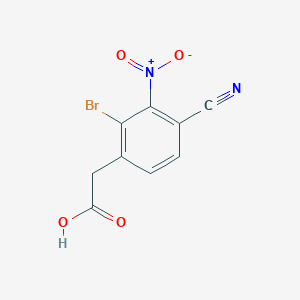
![Methyl 3-[3-(Benzyloxy)phenyl]-3-oxopropionate](/img/structure/B1530089.png)

